molecular formula C13H13NO2 B3177101 1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde CAS No. 127717-75-3

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B3177101
CAS RN: 127717-75-3
M. Wt: 215.25 g/mol
InChI Key: DAALIUNWQOKDIJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-1H-pyrrole-2-carbaldehyde is an organic compound with a molecular formula of C11H11NO2. It is a highly reactive aldehyde and is commonly used in the synthesis of other compounds. It is also known as 4-methoxy-5-methylpyrrole-2-carbaldehyde, 4-methoxy-5-methylpyrrole-2-carboxaldehyde, and 4-methoxy-5-methylpyrrole-2-aldehyde.

Scientific Research Applications

Synthesis of Heterocycles

This compound can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . For example, it can be used in the synthesis of 1,2,3-triazoles , which are known to display significant biological activities .

Drug Discovery

The compound can be utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities . This makes it a valuable compound in the field of drug discovery .

Synthesis of Hydrazone Derivatives

Hydrazones have a wide range of biological and pharmacological properties with potential for various applications . They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties . The compound can be used in the synthesis of hydrazone derivatives .

Synthesis of Pyrazole Derivatives

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . A number of commonly used drugs incorporating the pyrazole ring are anti-inflammatory, analgesic, vasodilator, and antidepressant agents . In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection . The compound can be used in the synthesis of pyrazole derivatives .

Biochemistry Research

The compound is used in a variety of scientific research applications, including biochemistry. It can be used in studies to understand the interaction of the compound with biological systems.

Mass Spectrometry Studies

The compound can be used in mass spectrometry studies . It can be used to understand the behavior of the compound under different ionization conditions .

properties

IUPAC Name

1-(4-methoxyphenyl)-5-methylpyrrole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-3-4-12(9-15)14(10)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAALIUNWQOKDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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